An In-Depth Technical Guide to 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its chemical and physical properties, outlines a robust synthetic methodology, discusses its spectroscopic signature, and explores its reactivity. Furthermore, it contextualizes the compound's utility as a versatile building block for creating novel therapeutics, drawing on established applications of the N-substituted piperidine-4-carboxylic acid scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Introduction and Molecular Overview
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a bifunctional organic molecule featuring a piperidine-4-carboxylic acid core (a saturated nitrogen heterocycle) N-substituted with a thien-2-ylmethyl group. The piperidine ring provides a conformationally constrained scaffold, while the thiophene moiety introduces aromaticity and a sulfur heteroatom, known for engaging in various biological interactions. The carboxylic acid group serves as a critical handle for derivatization, enabling amide bond formation or esterification.
This unique combination of structural features makes it a valuable scaffold. The piperidine core is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The thiophene ring is a well-established bioisostere for a phenyl ring, often used to modulate metabolic stability, potency, and selectivity. Consequently, this molecule is an attractive starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of the title compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| IUPAC Name | 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid | - |
| Molecular Formula | C₁₁H₁₅NO₂S | - |
| Molecular Weight | 225.31 g/mol | - |
| CAS Number | 333665-99-9 | - |
| Canonical SMILES | C1CN(CCC1C(=O)O)CC2=CC=CS2 | - |
| Appearance | White to off-white solid (Predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | - |
Synthesis and Purification
The most direct and efficient synthesis of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is achieved through a one-pot reductive amination reaction. This well-established methodology involves the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with thiophene-2-carbaldehyde in the presence of a reducing agent.
Synthetic Pathway: Reductive Amination
The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the secondary amine of isonipecotic acid with the aldehyde. This intermediate is then immediately reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired tertiary amine product. STAB is the preferred reagent for this transformation due to its mild nature and high selectivity for iminium ions over aldehydes, minimizing side reactions.
Caption: Synthetic workflow for 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid.
Detailed Experimental Protocol
-
Step 1: Reaction Setup To a solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add thiophene-2-carbaldehyde (1.0-1.1 eq).
-
Step 2: Initiation Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium intermediate.
-
Step 3: Reduction Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring mixture. The addition should be controlled to manage any mild exotherm.
-
Step 4: Reaction Monitoring Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Step 5: Work-up and Isolation Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. The aqueous layer is then acidified to a pH of ~4-5 using 1M HCl. This protonates the product, which may precipitate.
-
Step 6: Purification The resulting solid can be collected by filtration, washed with cold water, and then diethyl ether to remove any non-polar impurities. The product is then dried under vacuum. If the product remains in the aqueous layer, it can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the molecular structure, the following spectral data are anticipated:
-
¹H NMR (Proton NMR):
-
Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm), corresponding to the protons on the thiophene ring.
-
Methylene Bridge (-CH₂-): A singlet at approximately 3.6-3.8 ppm.
-
Piperidine Protons: A series of multiplets in the range of ~1.5-3.2 ppm. The protons adjacent to the nitrogen will be further downfield.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a very downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (-COOH): A signal around 175-180 ppm.
-
Thiophene Carbons: Four signals in the aromatic region (~125-145 ppm).
-
Methylene Bridge Carbon (-CH₂-): A signal around 55-60 ppm.
-
Piperidine Carbons: Signals in the aliphatic region (~25-55 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.
-
A sharp, strong absorption peak around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
-
C-H stretching bands for aliphatic and aromatic protons around 2850-3100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) in an ESI+ experiment would be expected at m/z = 226.0896 [M+H]⁺.
-
Reactivity and Applications in Drug Discovery
The utility of 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid stems from its defined reactive sites, making it a versatile scaffold for building more complex molecules.
Key Reactive Sites
-
Carboxylic Acid: This functional group is the primary site for derivatization. It readily undergoes amide coupling reactions with a wide range of primary and secondary amines using standard coupling reagents (e.g., EDC, HATU). This is a cornerstone of medicinal chemistry for building libraries of drug candidates.[1] It can also be esterified or reduced to the corresponding alcohol.
-
Tertiary Amine: The piperidine nitrogen is a basic center and can be protonated to form salts, which can improve the aqueous solubility and crystalline properties of derivatives.
-
Thiophene Ring: While less reactive than the other sites, the thiophene ring can undergo electrophilic aromatic substitution, although this typically requires harsh conditions.
Role as a Pharmaceutical Building Block
The N-substituted piperidine-4-carboxylic acid framework is a privileged scaffold in drug discovery. Derivatives have shown a wide range of biological activities.[2] By using 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid as a starting material, researchers can rapidly access novel chemical entities for screening against various therapeutic targets.
Caption: Application of the core scaffold in generating diverse chemical libraries.
Notable examples where similar scaffolds have been employed include:
-
Enzyme Inhibitors: Piperidine amides have been synthesized as potent inhibitors of soluble epoxide hydrolase (sEH), a target for inflammatory disorders.[1] Other derivatives have been developed as inhibitors of steroid-5alpha-reductase for conditions like benign prostatic hyperplasia.[3]
-
Nuclear Receptor Modulation: Piperidine-based structures have been identified as farnesoid X receptor (FXR) partial agonists for treating metabolic diseases like MASH.[4]
-
Antibacterial Agents: Thiophene-carboxamide derivatives have shown promise as inhibitors of β-lactamase, offering a strategy to combat antibiotic resistance.[5]
Safety and Handling
As with any laboratory chemical, 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid should be handled with appropriate care. While specific toxicology data is not available, GHS classifications for the parent compound, piperidine-4-carboxylic acid, indicate potential hazards.[6]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, and well-sealed container away from incompatible materials.
-
Conclusion
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid is a high-value chemical intermediate with significant potential for application in drug discovery and development. Its straightforward synthesis, combined with multiple points for chemical derivatization, makes it an ideal scaffold for generating diverse compound libraries. The proven success of the N-substituted piperidine-4-carboxylic acid core across a range of therapeutic targets underscores its importance and provides a strong rationale for its inclusion in modern medicinal chemistry programs.
References
-
LookChem. methyl 1-methyl-4-(thiophen-2-yl)piperidine-4-carboxylate Chemical Properties. Available at: [Link]
- Google Patents. CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
-
PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link]
-
PubChem. 4-Piperidinecarboxylic acid. Available at: [Link]
-
PubChem. 1-(Thiophen-2-yl)piperidine. Available at: [Link]
-
PubChem. 1-Methylpiperidine-4-carboxylic acid. Available at: [Link]
-
MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Available at: [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Wikipedia. Isonipecotic acid. Available at: [Link]
-
ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
-
PubMed. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Available at: [Link]
-
PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
